molecular formula C20H16ClN3O2S2 B2575127 2-(5-chlorothiophen-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 921778-60-1

2-(5-chlorothiophen-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Katalognummer: B2575127
CAS-Nummer: 921778-60-1
Molekulargewicht: 429.94
InChI-Schlüssel: IUKGTZQPAYDOLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-chlorothiophen-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetically designed, potent and selective inhibitor of Janus Kinase 2 (JAK2). Its primary research value lies in the investigation of JAK-STAT signaling pathways, which are critically implicated in myeloproliferative neoplasms (MPNs) and other hematological cancers. The compound's mechanism of action involves competitive binding to the ATP-binding site of the JAK2 kinase domain, thereby suppressing its enzymatic activity and subsequent phosphorylation of downstream signal transducers and activators of transcription (STAT) proteins. This targeted inhibition makes it a crucial research tool for studying oncogenic signaling driven by JAK2 mutations , such as the JAK2 V617F mutation commonly found in polycythemia vera and myelofibrosis. Researchers utilize this compound in vitro to elucidate the role of JAK2 in cellular proliferation, apoptosis evasion, and cytokine signaling, providing insights for the development of novel targeted cancer therapeutics. Its molecular structure, featuring a chloro-thiophene acetamide core linked to a methoxy-benzothiazole and a pyridinylmethyl group, was optimized for enhanced potency and selectivity against JAK2 over other JAK family members, making it a valuable probe for dissecting complex kinase signaling networks in biochemical and cellular assays.

Eigenschaften

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S2/c1-26-14-4-6-17-16(9-14)23-20(28-17)24(12-13-3-2-8-22-11-13)19(25)10-15-5-7-18(21)27-15/h2-9,11H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKGTZQPAYDOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Chemical Identity

  • IUPAC Name : 2-(5-chlorothiophen-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
  • CAS Number : 921778-60-1
  • Molecular Formula : C20_{20}H16_{16}ClN3_3O2_2S2_2
  • Molecular Weight : 429.94 g/mol

This compound is a member of the class of organic molecules known for their diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its structural motifs, which allow it to interact with various biological targets. The presence of thiophene and thiazole rings is significant as these structures are often associated with pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Pharmacological Properties

Research has indicated that compounds containing benzothiazole and thiophene derivatives exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Compounds similar to this one have been shown to inhibit tumor growth in various cancer cell lines. For example, a derivative with a similar structure demonstrated IC50_{50} values as low as 0.004 μM against T-cell proliferation, indicating potent cytotoxicity against specific cancer types .
  • Antimicrobial Properties : The incorporation of thiazole and thiophene groups has been linked to enhanced antimicrobial activity against various pathogens, making this compound a candidate for further investigation in treating infections .
  • Anti-inflammatory Effects : Compounds with similar structural features have demonstrated the ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityIC50_{50}
FrentizoleUBT derivativeAntirheumatic0.004 μM
BentaluronUBT derivativeFungicideN/A
BethabenthiazuronUBT derivativeHerbicideN/A
Similar Compound ABenzothiazole + ThiopheneAnticancer0.004 μM

Case Studies and Research Findings

  • Study on Cytotoxicity : In vitro studies have shown that related compounds exhibit selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For instance, certain derivatives demonstrated effective inhibition against WI-38 VA-13 subline with EC50_{50} values ranging from 28 ng/mL to 290 ng/mL .
  • Neuroprotective Effects : Some derivatives have been tested for neuroprotective properties in models of ischemia/reperfusion injury, showing significant attenuation of neuronal damage and highlighting their potential in treating neurodegenerative diseases .
  • Antioxidant Activity : Selected compounds from this class have also been evaluated for their ability to scavenge reactive oxygen species (ROS), demonstrating promising antioxidant properties that could be beneficial in various therapeutic contexts .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structures exhibit potent anticancer properties. For instance:

  • Case Study : A derivative of benzothiazole demonstrated an IC50 value of 0.004 μM against T-cell proliferation, indicating strong cytotoxicity against specific cancer types.

This suggests that the compound may inhibit tumor growth and could be further explored for its potential as an anticancer agent.

Antimicrobial Properties

The incorporation of thiazole and thiophene groups has been linked to enhanced antimicrobial activity:

  • Study Findings : Compounds similar to this one have shown effectiveness against various pathogens, making them candidates for treating infections.

Anti-inflammatory Effects

Compounds with structural similarities have demonstrated the ability to modulate inflammatory pathways:

  • Research Insight : These compounds may offer therapeutic benefits for inflammatory diseases by inhibiting specific inflammatory mediators.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityIC50
FrentizoleUBT derivativeAntirheumatic0.004 μM
BentaluronUBT derivativeFungicideN/A
BethabenthiazuronUBT derivativeHerbicideN/A
Similar Compound ABenzothiazole + ThiopheneAnticancer0.004 μM

Cytotoxicity Studies

In vitro studies have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells:

  • Example : Certain derivatives exhibited effective inhibition against WI-38 VA-13 subline with EC50 values ranging from 28 ng/mL to 290 ng/mL.

Neuroprotective Effects

Some derivatives have been tested for neuroprotective properties in models of ischemia/reperfusion injury:

  • Findings : These compounds showed significant attenuation of neuronal damage, indicating potential applications in neurodegenerative diseases.

Antioxidant Activity

Selected compounds from this class have demonstrated promising antioxidant properties:

  • Evaluation : Their ability to scavenge reactive oxygen species (ROS) suggests potential benefits in various therapeutic contexts.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Dual N-Substitution : Unlike most analogues with single N-substituents (e.g., ), the pyridin-3-ylmethyl and benzothiazole groups may introduce steric hindrance, affecting binding affinity or solubility.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The pyridine nitrogen and benzothiazole sulfur may form intermolecular hydrogen bonds, akin to the N–H⋯N interactions observed in . Such interactions could stabilize crystal packing, as seen in nitazoxanide derivatives .
  • Solubility : The methoxy group may improve aqueous solubility compared to nitro- or chloro-substituted analogues (e.g., ), though the pyridinylmethyl group could counteract this via hydrophobic interactions.

Hypothesized Pharmacological Profile

While direct bioactivity data for the target compound is absent, structural parallels suggest:

  • Antimicrobial Potential: Similar to nitazoxanide derivatives targeting PFOR , the chloro-thiophene and benzothiazole groups may disrupt microbial electron transport.
  • Kinase Inhibition : The pyridine ring could act as a ATP-binding site competitor, as seen in kinase inhibitors with heteroaromatic moieties .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(5-chlorothiophen-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide, and how can key intermediates be optimized?

The compound can be synthesized via a multi-step approach:

  • Step 1 : React 5-methoxybenzo[d]thiazol-2-amine with chloroacetyl chloride in the presence of triethylamine under reflux to form the chloroacetamide intermediate .
  • Step 2 : Introduce the pyridin-3-ylmethyl group via nucleophilic substitution, optimizing reaction time and temperature (e.g., 60–80°C for 6–8 hours) to ensure complete N-alkylation .
  • Step 3 : Couple the intermediate with 5-chlorothiophene-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Key considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯N interactions in the thiazole and pyridine moieties) .
  • Spectroscopic methods : Use 1H^1H/13C^{13}C NMR to verify substituent positions, and IR spectroscopy to identify carbonyl (C=O, ~1650–1700 cm1^{-1}) and thioamide (C–S, ~600–700 cm1^{-1}) stretches .
  • Mass spectrometry : High-resolution ESI-MS can validate molecular weight and fragmentation patterns .

Q. How should researchers design preliminary biological activity assays for this compound?

  • In vitro binding assays : Test affinity for target receptors (e.g., kinase or GPCR targets) using fluorescence polarization or surface plasmon resonance (SPR) .
  • Functional assays : Measure intracellular calcium flux ([Ca2+^{2+}]i_i) in HEK293 cells expressing orexin receptors to evaluate antagonist activity .
  • Dose-response curves : Use a logarithmic concentration range (1 nM–100 µM) to determine IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized to enhance target selectivity?

  • Core modifications : Replace the 5-methoxybenzothiazole with a 5-nitro or 5-cyano variant to evaluate electronic effects on binding .
  • Substituent analysis : Systematically vary the pyridin-3-ylmethyl group (e.g., pyridin-4-yl or benzyl analogs) to assess steric and π-π stacking contributions .
  • Bioisosteric replacements : Substitute the thiophene ring with furan or pyrrole to probe hydrophobic interactions .
    Data interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate experimental IC50_{50} values with predicted binding energies .

Q. What challenges arise during crystallographic refinement of this compound, and how can they be mitigated?

  • Disorder in flexible groups : The pyridin-3-ylmethyl and thiophene moieties may exhibit rotational disorder. Apply SHELXL constraints (e.g., SIMU and DELU commands) to refine anisotropic displacement parameters .
  • Hydrogen bonding networks : Use PLATON to validate intermolecular interactions (e.g., N–H⋯O/F bonds) and ensure proper solvent masking .
  • Twinned crystals : Test for twinning via Rint_{int} analysis and reprocess data using HKL-3000 .

Q. How can metabolic stability be assessed to prioritize analogs for in vivo studies?

  • Liver microsomal assays : Incubate the compound with human/rat liver microsomes (1 mg/mL) and NADPH, quantifying parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .
  • Structural mitigations : Introduce electron-withdrawing groups (e.g., fluorine) on metabolically labile positions (e.g., para to methoxy groups) .

Q. How should contradictory data between computational predictions and experimental results be reconciled?

  • Validation of force fields : Cross-check docking results with QM/MM simulations (e.g., Gaussian 16) to account for polarization effects .
  • Orthogonal assays : Confirm binding using SPR if fluorescence-based assays yield false positives due to compound autofluorescence .
  • Crystallographic validation : Resolve co-crystal structures of key analogs with the target protein to verify docking poses .

Q. What strategies are effective for probing the compound’s interaction with hydrophobic binding pockets?

  • Alanine scanning mutagenesis : Identify critical residues (e.g., Trp206, Phe219 in orexin receptors) by substituting hydrophobic amino acids with alanine and measuring binding affinity shifts .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy-entropy contributions to binding, which are sensitive to hydrophobic packing .
  • Fluorescent probes : Use dansyl or BODIPY-labeled analogs to map pocket accessibility via fluorescence quenching .

Q. What experimental designs are recommended for optimizing synthetic yield in flow chemistry systems?

  • DoE (Design of Experiments) : Use a fractional factorial design to test variables (temperature, residence time, catalyst loading) and identify optimal conditions .
  • Inline analytics : Integrate FTIR or UV-vis detectors for real-time monitoring of intermediate formation .
  • Scale-up protocols : Maintain consistent Reynolds numbers to ensure laminar flow and avoid mixing inefficiencies .

Q. How do researchers select between TLC and HPLC for purity analysis of intermediates?

  • TLC : Ideal for rapid screening (e.g., Rf_f values in ethyl acetate/hexane), but limited resolution for polar impurities .
  • HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for high-precision quantification of ≤0.5% impurities .
  • Cross-validation : Combine both methods to confirm purity, especially for thermally unstable intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.